molecular formula C12H15NO B14592830 2-[(E)-(Butylimino)methyl]benzaldehyde CAS No. 61200-68-8

2-[(E)-(Butylimino)methyl]benzaldehyde

Cat. No.: B14592830
CAS No.: 61200-68-8
M. Wt: 189.25 g/mol
InChI Key: SZWBWGXGJSPDKB-UHFFFAOYSA-N
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Description

2-[(E)-(Butylimino)methyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core with a butylimino group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(Butylimino)methyl]benzaldehyde typically involves the condensation reaction between benzaldehyde and butylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The general reaction scheme is as follows:

Benzaldehyde+ButylamineThis compound\text{Benzaldehyde} + \text{Butylamine} \rightarrow \text{this compound} Benzaldehyde+Butylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(Butylimino)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The imine bond can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration with HNO3/H2SO4, sulfonation with SO3/H2SO4, halogenation with Br2/FeBr3.

Major Products Formed

    Oxidation: Formation of 2-[(E)-(Butylimino)methyl]benzoic acid.

    Reduction: Formation of 2-[(E)-(Butylamino)methyl]benzaldehyde.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(E)-(Butylimino)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-(Butylimino)methyl]benzaldehyde involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde without the imine group.

    2-Methylbenzaldehyde: Similar structure but with a methyl group instead of the butylimino group.

    4-Butylbenzaldehyde: Similar structure but with a butyl group directly attached to the benzene ring.

Uniqueness

2-[(E)-(Butylimino)methyl]benzaldehyde is unique due to the presence of both the imine and aldehyde functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

61200-68-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(butyliminomethyl)benzaldehyde

InChI

InChI=1S/C12H15NO/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3

InChI Key

SZWBWGXGJSPDKB-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CC=CC=C1C=O

Origin of Product

United States

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